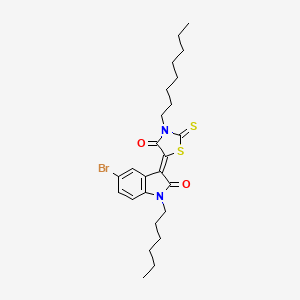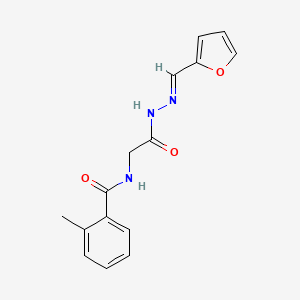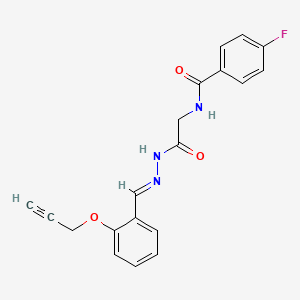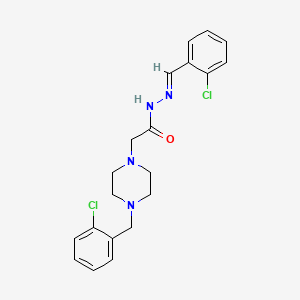
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, également connu sous sa structure chimique C24H23NO5, est un composé organique complexe. Décomposons sa structure :
- Le cycle pyrrole central contient un groupe hydroxyle (OH) en position 3.
- Le groupe benzoyle (C6H5C(O)-) est attaché en position 4 du cycle pyrrole.
- Un groupe allyloxy (CH2CHCH2O-) est lié à la partie benzoyle.
- Le groupe p-tolyle (C6H4CH3) est présent en position 5.
- Enfin, un groupe méthoxyéthyle (CH3OCH2CH2-) est attaché en position 1.
Méthodes De Préparation
Voies de synthèse : Plusieurs voies de synthèse existent pour la préparation de ce composé. Une approche courante implique la condensation d’un dérivé de pyrrole approprié avec un chlorure de benzoyle ou un bromure de benzoyle. Les groupes allyloxy et méthoxyéthyle peuvent être introduits par des réactions ultérieures.
Production industrielle : Bien que les méthodes de production à l’échelle industrielle puissent varier, le composé peut être synthétisé à l’aide de procédés efficaces et évolutifs. Ces méthodes impliquent souvent des conditions réactionnelles optimisées et des étapes de purification pour obtenir des rendements élevés.
Analyse Des Réactions Chimiques
Réactivité : 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one subit diverses réactions chimiques :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou d’autres groupes fonctionnels.
Réduction : La réduction du groupe carbonyle (C=O) peut produire un alcool.
Substitution : Le groupe p-tolyle peut être substitué dans des conditions appropriées.
Bromure d’allyle : Utilisé pour l’introduction du groupe allyloxy.
Bromure de méthoxyéthyle : Introduit la partie méthoxyéthyle.
Agents hydroxylants : Utilisés pour introduire le groupe hydroxyle.
Agents réducteurs : Comme l’hydrure de lithium et d’aluminium (LiAlH) pour la réduction du carbonyle.
Principaux produits : Les principaux produits dépendent des conditions réactionnelles spécifiques. Par exemple :
- L’allylation conduit à la formation du composé substitué par l’allyloxy.
- L’oxydation produit la cétone correspondante.
4. Applications de la recherche scientifique
Ce composé trouve des applications dans divers domaines :
Médecine : Étudié pour ses effets thérapeutiques potentiels en raison de sa structure unique.
Biologie chimique : Utilisé comme sonde pour étudier les processus biologiques.
Science des matériaux : Peut contribuer au développement de nouveaux matériaux.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: May contribute to the development of novel materials.
Mécanisme D'action
Le mécanisme d’action exact reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires ou des voies spécifiques, ce qui a un impact sur les processus cellulaires.
Comparaison Avec Des Composés Similaires
Bien qu’il n’y ait pas d’analogues directs, nous pouvons le comparer à des dérivés de pyrrole apparentés. Parmi les composés notables, citons :
- 4-Benzoylpyrrole
- 3-Hydroxypyridin-2-one
Propriétés
Numéro CAS |
618074-21-8 |
|---|---|
Formule moléculaire |
C24H25NO5 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO5/c1-4-14-30-19-11-9-18(10-12-19)22(26)20-21(17-7-5-16(2)6-8-17)25(13-15-29-3)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+ |
Clé InChI |
OJQSPBWZTIUPOZ-LSDHQDQOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCOC |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)






![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
